molecular formula C18H18BF4N3 B14011345 (R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B14011345
M. Wt: 363.2 g/mol
InChI Key: BYNZPPBHTLSTBG-UNTBIKODSA-N
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Description

®-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,2,4]triazol-2-ium core, benzyl, and phenyl groups, and a tetrafluoroborate counterion. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

The synthesis of ®-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Benzyl and Phenyl Groups: These groups are introduced through substitution reactions, often using benzyl halides and phenylboronic acids in the presence of catalysts.

    Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the intermediate compound with tetrafluoroboric acid or a tetrafluoroborate salt to yield the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput synthesis and purification techniques.

Chemical Reactions Analysis

®-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents such as alkyl halides or nucleophiles like amines and thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to ®-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate include other pyrrolo[2,1-c][1,2,4]triazolium salts with different substituents These compounds may share similar structural features but differ in their chemical and biological properties

Conclusion

®-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a compound of significant interest in various fields of scientific research Its unique structure, diverse reactivity, and potential applications make it a valuable subject of study for chemists, biologists, and medical researchers

Properties

Molecular Formula

C18H18BF4N3

Molecular Weight

363.2 g/mol

IUPAC Name

(5R)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C18H18N3.BF4/c1-3-7-15(8-4-1)13-17-11-12-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1/t17-;/m1./s1

InChI Key

BYNZPPBHTLSTBG-UNTBIKODSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@H]1CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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